molecular formula C20H21N3O3 B5623303 7-methoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]chromane-3-carboxamide

7-methoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]chromane-3-carboxamide

Cat. No. B5623303
M. Wt: 351.4 g/mol
InChI Key: IPPRDSCIYOJVMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 7-methoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]chromane-3-carboxamide involves complex organic reactions. For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, which shares structural similarities, includes steps such as the preparation of intermediates followed by reactions with POCl3 and further modifications using amines, benzyl alcohol, and phenylboronic acid in the presence of Pd-catalysts (Drev et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds often involves detailed analysis using techniques like X-ray diffraction and spectroscopy. For example, the structure of a structurally related compound was determined using single-crystal X-ray diffraction, revealing a triclinic space group and specific bond lengths and angles (Gumus et al., 2018). Such analyses provide crucial insights into the spatial arrangement of atoms in the molecule, which is essential for understanding its reactivity and properties.

Chemical Reactions and Properties

The chemical reactivity of this compound can be inferred from related compounds. For instance, the reaction of certain imidazo-pyridine derivatives with alkynes, catalyzed by rhodium, leads to the formation of pyrido[1,2-a]benzimidazole derivatives, showcasing the potential chemical transformations this compound might undergo (Peng et al., 2015).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds in different environments. These properties can be determined through experimental measurements and computational methods. For related compounds, such properties are often elucidated using a combination of experimental techniques and theoretical calculations, as seen in studies involving X-ray crystallography and DFT calculations (Gumus et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for the compound's application in synthesis and pharmaceuticals. These properties can be explored through experimental studies and theoretical modeling, such as DFT calculations, to predict reactivity and interaction sites within the molecule. For instance, studies on related compounds have utilized DFT to investigate molecular electrostatic potential and frontier molecular orbitals, which provide insights into the chemical behavior of the compound (Gumus et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Imidazo[1,2-a]pyridines have been found to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Future Directions

The future directions for research on this compound could include further exploration of its potential medicinal properties, given the known bioactivity of imidazo[1,2-a]pyridines .

properties

IUPAC Name

7-methoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13-4-3-7-23-16(10-21-19(13)23)11-22-20(24)15-8-14-5-6-17(25-2)9-18(14)26-12-15/h3-7,9-10,15H,8,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPRDSCIYOJVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2CNC(=O)C3CC4=C(C=C(C=C4)OC)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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